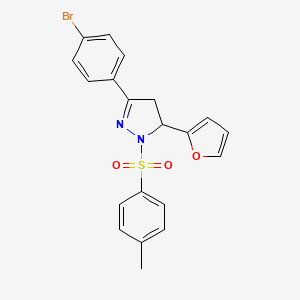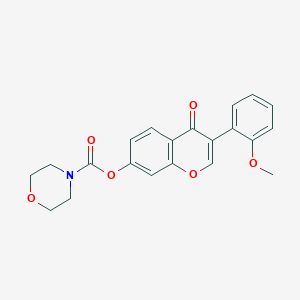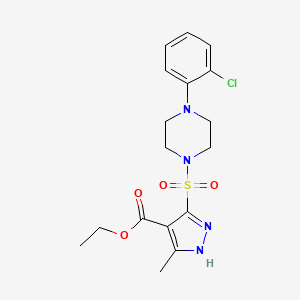![molecular formula C15H18N4O3 B2727240 2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide CAS No. 1326807-91-3](/img/structure/B2727240.png)
2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an oxadiazole ring, which is a five-membered ring containing three heteroatoms, one of which is an oxygen atom and the other two are nitrogen atoms . Oxadiazole derivatives are known to exhibit a wide range of biological activities and are found in several pharmaceutical drugs .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the oxadiazole ring. Oxadiazoles can participate in various chemical reactions, and their reactivity can be influenced by the substituents on the ring .Scientific Research Applications
Molecular Structure and Supramolecular Architecture
The molecular conformations and supramolecular architecture of nicotinamide derivatives, including compounds structurally related to 2-hydroxy-N3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide, have been studied. For instance, the structural analysis of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives demonstrates a significant degree of torsion between the pyridine ring and the amide group, influencing the compounds' physical and chemical properties. These studies contribute to understanding the molecular interactions and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Gomes et al., 2013).
Enzymatic Activity and Inhibition
Research on nicotinamide and its derivatives focuses on their role in enzymatic reactions, such as those involving nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the N-methylation of nicotinamide, affecting various biological processes and disease states, including cancer. Understanding the activity and inhibition of NNMT by nicotinamide derivatives aids in exploring therapeutic strategies for conditions associated with altered NNMT activity (Ulanovskaya et al., 2013).
Drug Delivery and Formulation
Nicotinamide derivatives have been studied for their potential in drug delivery systems and formulation enhancement. For example, the effect of nicotinamide on the solubility, partition, and transdermal permeation of other compounds highlights its utility in improving the pharmacokinetic profiles of drugs. By forming complexes with other molecules, nicotinamide derivatives can enhance solubility and reduce transdermal penetration, offering a strategy for optimizing drug formulations and reducing toxicological risks (Nicoli et al., 2008).
Antioxidant and Anti-inflammatory Properties
Certain nicotinamide derivatives exhibit antioxidant and anti-inflammatory activities, which are beneficial in various therapeutic applications, including the treatment of acute gastric lesions and other inflammatory conditions. The mechanisms underlying these effects involve modulation of prostacyclin levels, sensory nerves, and antioxidative enzymes, demonstrating the potential of nicotinamide derivatives in developing new treatments for inflammation-related diseases (Brzozowski et al., 2008).
Herbicidal Activity
Research into nicotinamide derivatives has also extended into agriculture, where certain compounds have shown promising herbicidal activity against various plant species. This suggests potential applications in developing new, more effective herbicides based on nicotinamide chemistry, contributing to agricultural productivity and pest management strategies (Yu et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-17-14(22-19-10)15(7-3-2-4-8-15)18-13(21)11-6-5-9-16-12(11)20/h5-6,9H,2-4,7-8H2,1H3,(H,16,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWXHILYAXSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)





![ethyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727172.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)

